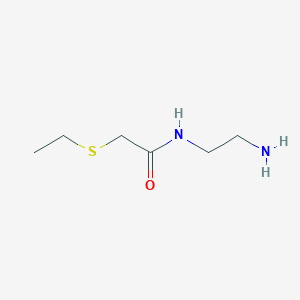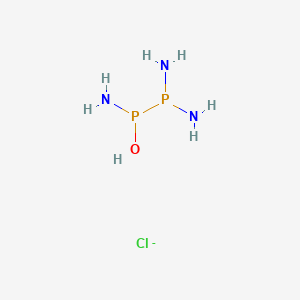
1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester: is an organic compound with the molecular formula C13H20O4. It is a derivative of cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with ethanol, and a methylene group is attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester typically involves the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,1-Cyclopentanedicarboxylic acid+2 EthanolH2SO41,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester+2 Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反应分析
Types of Reactions: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-one.
Reduction: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diol.
Substitution: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl amide.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. It may serve as a scaffold for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the ester groups act as electrophiles, attracting nucleophiles to form new bonds. The methylene group can participate in various addition reactions due to its reactivity.
相似化合物的比较
- 1,1-Cyclopentanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester
- 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-(1-methylethenyl)-, diethyl ester
- 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, 1,1-dimethyl ester
Comparison: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester is unique due to the presence of the methylene group, which imparts distinct reactivity compared to its methyl or methylethenyl counterparts. This makes it a valuable compound for specific synthetic applications where the methylene group plays a crucial role.
属性
CAS 编号 |
137435-46-2 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
diethyl 3-methylidenecyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-15-10(13)12(11(14)16-5-2)7-6-9(3)8-12/h3-8H2,1-2H3 |
InChI 键 |
VUJOVCFZTWWXQL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCC(=C)C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


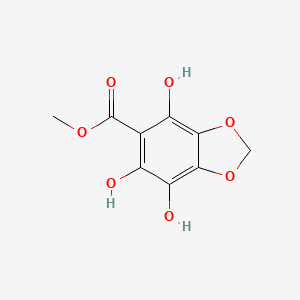
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
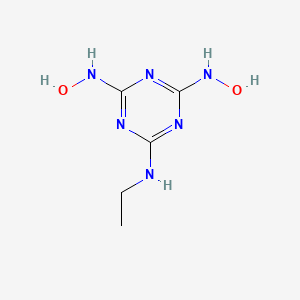
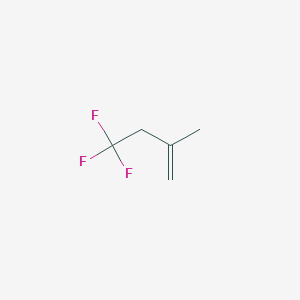
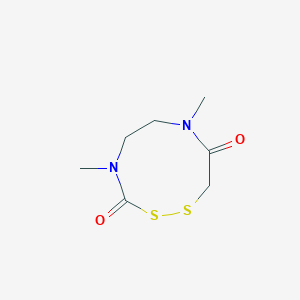
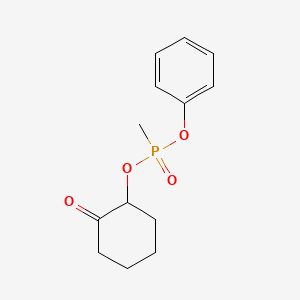
![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)

